1-Formylpiperazine chemical properties and structure
1-Formylpiperazine chemical properties and structure
An In-depth Technical Guide to 1-Formylpiperazine: Properties, Synthesis, and Applications
Introduction: The Versatility of a Core Scaffold
1-Formylpiperazine, also known as piperazine-1-carbaldehyde, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and organic synthesis.[1] As a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, it possesses a unique combination of structural features and reactivity. The presence of a formyl group on one nitrogen atom and a secondary amine on the other makes it an exceptionally versatile building block.[1] This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and key applications of 1-formylpiperazine, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. Its stability, ease of handling, and compatibility with a wide range of functional groups make it an invaluable intermediate in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1]
Molecular Structure and Conformational Dynamics
The molecular structure of 1-formylpiperazine (C₅H₁₀N₂O) is fundamental to its chemical behavior.[2][3] The piperazine ring typically adopts a chair conformation to minimize steric strain. The formyl group (CHO) attached to one of the nitrogen atoms introduces a planar amide linkage. The orientation of this formyl group and the conformation of the piperazine ring have been subjects of spectroscopic and computational studies. Understanding these conformational preferences is critical, as they can influence the molecule's reactivity and its ability to bind to biological targets when incorporated into larger pharmaceutical agents.
Caption: 2D Chemical Structure of 1-Formylpiperazine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1-formylpiperazine are well-documented, making it a reliable reagent in various synthetic applications. It is typically a clear, colorless to light yellow liquid at room temperature.[2][4]
Table 1: Physicochemical Properties of 1-Formylpiperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O | [2][5] |
| Molecular Weight | 114.15 g/mol | [2][3][5] |
| CAS Number | 7755-92-2 | [2][5] |
| Appearance | Clear colorless to faintly yellow liquid | [2][4] |
| Boiling Point | 264-266 °C | [2] |
| Density | 1.107 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.512 | [2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [4] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Water soluble |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-formylpiperazine.
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¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the piperazine ring and the formyl proton. The protons on the carbons adjacent to the formylated nitrogen are typically shifted downfield compared to those adjacent to the secondary amine. The formyl proton appears as a singlet at a characteristic downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbons in the piperazine ring and a characteristic downfield signal for the carbonyl carbon of the formyl group.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine is also observable, usually in the 3200-3500 cm⁻¹ region. Vibrational spectra of 1-formylpiperazine have been investigated to understand its conformational stability.
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Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) corresponding to its molecular weight (114.15 g/mol ), along with characteristic fragmentation patterns of the piperazine ring.
Synthesis and Reactivity
Synthesis of 1-Formylpiperazine
A common and straightforward method for the synthesis of 1-formylpiperazine involves the reaction of piperazine with a suitable formylating agent, such as methyl formate. This reaction selectively adds a formyl group to one of the nitrogen atoms of the piperazine.
Causality in Experimental Design: The use of a simple formate ester like methyl formate is advantageous due to its availability, low cost, and the volatile nature of the methanol byproduct, which simplifies purification. The reaction is typically performed under conditions that favor mono-formylation.
Experimental Protocol: Synthesis of 1-Formylpiperazine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in a suitable solvent like methanol.
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Reagent Addition: Slowly add a molar equivalent of methyl formate to the piperazine solution at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and the methanol byproduct under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 1-formylpiperazine.
Reactivity
The reactivity of 1-formylpiperazine is dictated by the secondary amine (N-H). This nitrogen is nucleophilic and readily undergoes reactions such as alkylation, acylation, and arylation. This allows for the straightforward introduction of a wide variety of substituents at the N-4 position, making it a pivotal intermediate in combinatorial and medicinal chemistry.[1] For instance, it can react with benzoylisothiocyanate to form 1-formyl-4-(N-benzoylthiocarbamoyl)piperazine.
Caption: Reaction scheme for N-alkylation of 1-Formylpiperazine.
Applications in Drug Discovery and Organic Synthesis
1-Formylpiperazine is a versatile building block used extensively in the synthesis of pharmaceuticals and other complex organic molecules.[1] The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.
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Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those for anti-anxiety, anti-depressant, and other neurological medications.[1]
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Neuroscience Research: Its derivatives are used in studies involving neurotransmitter systems, helping to develop treatments for a range of neurological disorders.[1]
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Organic Synthesis: Beyond pharmaceuticals, it acts as a versatile building block, enabling chemists to construct complex molecular architectures more efficiently.[1]
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Material Science: 1-Formylpiperazine is also employed in the creation of polymers and other advanced materials.[1]
Safety and Handling
As with any chemical reagent, proper handling of 1-formylpiperazine is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][6][7] It may also cause respiratory irritation.[6][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[6][8] Work in a well-ventilated area or a chemical fume hood.[7][8]
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Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[6][7]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] It is noted to be air-sensitive and should be stored under an inert atmosphere.[2][7]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[6]
References
- PrepChem. (n.d.). Synthesis of 1-formylpiperazine hydrochloride. Retrieved from prepchem.com/synthesis-of-1-formylpiperazine-hydrochloride/
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Capot Chemical Co., Ltd. (2012). MSDS of 1-formylpiperazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Piperazinecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Piperazinecarbaldehyde | 7755-92-2 [chemicalbook.com]
- 3. 1-Piperazinecarboxaldehyde | C5H10N2O | CID 82191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Formylpiperazine | 7755-92-2 | TCI AMERICA [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. capotchem.cn [capotchem.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
